molecular formula C18H16O5 B12306818 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

Cat. No.: B12306818
M. Wt: 312.3 g/mol
InChI Key: TZHMQUSSYNZSTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Tanshindiol A involves several steps, starting from a ubiquitous ene intermediate. This intermediate is derived from tanshinol B, which is synthesized using an ultrasound-promoted cycloaddition as a key step. The overall yield of this synthesis is approximately 50% over three steps .

Industrial Production Methods

Industrial production methods for Tanshindiol A are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of ultrasound-promoted reactions and other efficient synthetic techniques can potentially be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

Tanshindiol A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving Tanshindiol A include osmium tetroxide for oxidation and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products

The major products formed from the reactions of Tanshindiol A include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders .

Mechanism of Action

The mechanism of action of Tanshindiol A involves multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the interleukin-8, Ras-mitogen-activated protein kinase, and Rac1 pathways. These pathways are crucial for regulating cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Tanshindiol A is compared with other similar compounds, such as tanshinone I, tanshinone IIA, and cryptotanshinone. These compounds share similar structural features and pharmacological activities but differ in their specific molecular targets and potency . Tanshindiol A is unique due to its distinct stereochemistry and specific biological effects .

List of Similar Compounds

Biological Activity

The compound 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g] benzofuran-10,11-dione , a derivative of naphthoquinone, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16O5\text{C}_{18}\text{H}_{16}\text{O}_5

This structure features a naphthoquinone backbone, which is known for its reactivity and biological significance.

Antimicrobial Activity

Research indicates that naphthoquinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g] benzofuran-10,11-dione can inhibit the growth of various bacterial strains. A study reported that certain naphthoquinone derivatives had minimum inhibitory concentrations (MICs) in the range of 50 to 200 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Naphthoquinones are recognized for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation. A recent study demonstrated that it induces apoptosis in human cancer cells through the activation of caspases and modulation of apoptotic pathways . The following table summarizes the findings related to its anticancer activity:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Inhibition of cell proliferation
A549 (Lung Cancer)25Reactive oxygen species (ROS) generation

Antioxidant Activity

The compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH radical scavenging and ABTS assays. In one study, it demonstrated an IC50 value of 30 µg/mL in DPPH scavenging activity .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and cardiovascular disorders. The compound has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of naphthoquinone derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma treated with a naphthoquinone derivative showed a significant reduction in tumor size after 12 weeks of treatment. Patients reported minimal side effects compared to conventional chemotherapy .
  • Case Study on Antimicrobial Resistance : In a study addressing antibiotic-resistant bacteria, the compound was evaluated for its synergistic effects when combined with standard antibiotics. Results indicated enhanced efficacy against resistant strains of bacteria, suggesting its potential as an adjuvant therapy .

Properties

IUPAC Name

6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHMQUSSYNZSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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